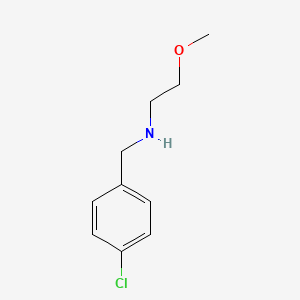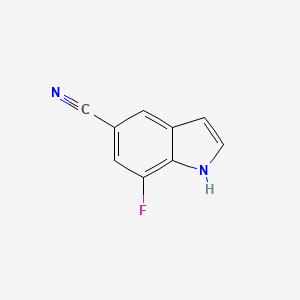![molecular formula C11H11NO3 B1308233 1-イソプロピル-1H-ベンゾ[d][1,3]オキサジン-2,4-ジオン CAS No. 57384-39-1](/img/structure/B1308233.png)
1-イソプロピル-1H-ベンゾ[d][1,3]オキサジン-2,4-ジオン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Isopropyl-1H-benzo[d][1,3]oxazine-2,4-dione is a chemical compound with the CAS Number: 57384-39-1 . It has a molecular weight of 205.21 . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for 1-Isopropyl-1H-benzo[d][1,3]oxazine-2,4-dione is1S/C11H11NO3/c1-7(2)12-9-6-4-3-5-8(9)10(13)15-11(12)14/h3-7H,1-2H3 . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
1-Isopropyl-1H-benzo[d][1,3]oxazine-2,4-dione is a solid compound . It has a molecular weight of 205.21 .科学的研究の応用
医薬品合成中間体
1-イソプロピル-1H-ベンゾ[d][1,3]オキサジン-2,4-ジオンと類似の化合物は、医薬品候補の合成における重要な中間体として使用されてきました。 これは、新しい薬剤の開発のために製薬研究で使用できることを示唆しています .
光延反応
光延反応は、アルコールをエステル、エーテル、またはその他の化合物に変換する化学反応です。 1-イソプロピル-1H-ベンゾ[d][1,3]オキサジン-2,4-ジオンのような化合物は、この反応で新しい化学物質を生成するために使用される可能性があります .
立体選択的合成
立体選択的合成は、特定の配置を持つ化合物を生成するために重要であり、これは薬物の有効性にとって重要です。 関連する研究は、類似の化合物を高い立体選択性で合成できることを示しており、これは1-イソプロピル-1H-ベンゾ[d][1,3]オキサジン-2,4-ジオンにも適用できる可能性があります .
抗腫瘍の可能性
一部のベンゾイミダゾール誘導体(類似の構造を共有する)は、さまざまな細胞株に対する抗腫瘍の可能性について評価されています。 これは、1-イソプロピル-1H-ベンゾ[d][1,3]オキサジン-2,4-ジオンも潜在的な抗腫瘍特性について研究される可能性があることを示唆しています .
がんの治療薬
ベンゾイミダゾールおよびオキサジン誘導体などの関連構造の生物学的意義に触発されて、1-イソプロピル-1H-ベンゾ[d][1,3]オキサジン-2,4-ジオンをがんの増殖を制御できる治療薬に開発する可能性があります .
作用機序
Target of Action
Similar compounds have been known to interact with various biological targets, influencing a range of cellular processes .
Mode of Action
It’s known that similar compounds can interact with their targets through various mechanisms, such as π–π interactions . These interactions can lead to changes in the target’s function, potentially influencing cellular processes .
Biochemical Pathways
Compounds with similar structures have been found to influence a variety of biochemical pathways .
Result of Action
Similar compounds have been known to exhibit a range of biological activities .
Action Environment
It’s known that factors such as temperature and atmospheric conditions can influence the action of similar compounds .
生化学分析
Biochemical Properties
1-Isopropyl-1H-benzo[d][1,3]oxazine-2,4-dione plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, potentially modulating their activity and contributing to cellular protection mechanisms. The nature of these interactions often involves binding to the active sites of enzymes, leading to either inhibition or activation, depending on the specific enzyme and context .
Cellular Effects
The effects of 1-Isopropyl-1H-benzo[d][1,3]oxazine-2,4-dione on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the proliferation of certain cancer cell lines, such as MCF-7 and HCC1954, by inhibiting cell growth and inducing apoptosis . Additionally, 1-Isopropyl-1H-benzo[d][1,3]oxazine-2,4-dione can alter metabolic pathways within cells, leading to changes in energy production and utilization.
Molecular Mechanism
At the molecular level, 1-Isopropyl-1H-benzo[d][1,3]oxazine-2,4-dione exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. This binding can result in enzyme inhibition or activation, depending on the target enzyme. Additionally, 1-Isopropyl-1H-benzo[d][1,3]oxazine-2,4-dione can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell growth, apoptosis, and metabolism .
Temporal Effects in Laboratory Settings
The effects of 1-Isopropyl-1H-benzo[d][1,3]oxazine-2,4-dione can change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions, such as exposure to light or extreme pH levels . Long-term exposure to 1-Isopropyl-1H-benzo[d][1,3]oxazine-2,4-dione has been observed to cause sustained changes in cellular function, including alterations in cell proliferation and metabolic activity.
Dosage Effects in Animal Models
The effects of 1-Isopropyl-1H-benzo[d][1,3]oxazine-2,4-dione vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as antioxidant activity and protection against oxidative stress. At higher doses, it can cause toxic or adverse effects, including liver and kidney damage . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effects without causing toxicity.
Metabolic Pathways
1-Isopropyl-1H-benzo[d][1,3]oxazine-2,4-dione is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in cellular metabolism. For instance, it can modulate the activity of enzymes involved in the tricarboxylic acid (TCA) cycle, leading to changes in metabolic flux and metabolite levels . These interactions can have significant implications for cellular energy production and overall metabolic health.
Transport and Distribution
The transport and distribution of 1-Isopropyl-1H-benzo[d][1,3]oxazine-2,4-dione within cells and tissues are critical for its biological activity. This compound is transported across cell membranes by specific transporters and binding proteins, which facilitate its uptake and distribution within cells . Once inside the cell, 1-Isopropyl-1H-benzo[d][1,3]oxazine-2,4-dione can accumulate in specific cellular compartments, influencing its localization and activity.
Subcellular Localization
The subcellular localization of 1-Isopropyl-1H-benzo[d][1,3]oxazine-2,4-dione plays a crucial role in its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. The specific localization of 1-Isopropyl-1H-benzo[d][1,3]oxazine-2,4-dione can determine its effects on cellular processes and overall cell health.
特性
IUPAC Name |
1-propan-2-yl-3,1-benzoxazine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-7(2)12-9-6-4-3-5-8(9)10(13)15-11(12)14/h3-7H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWMZOTFLUVOHGM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=CC=CC=C2C(=O)OC1=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60397923 |
Source


|
| Record name | 1-(Propan-2-yl)-2H-3,1-benzoxazine-2,4(1H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60397923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57384-39-1 |
Source


|
| Record name | 1-(Propan-2-yl)-2H-3,1-benzoxazine-2,4(1H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60397923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

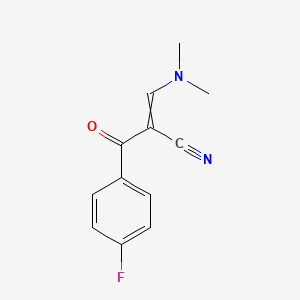
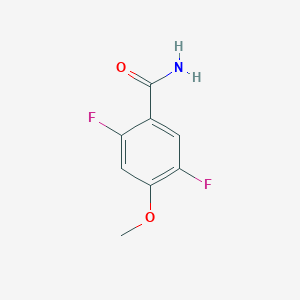
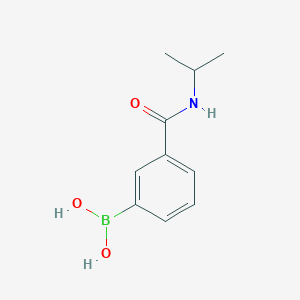


![N-[4-(difluoromethoxy)benzyl]-N-methylamine](/img/structure/B1308165.png)
![4-[(1,1-Dioxido-1,2-benzisothiazol-3-YL)oxy]benzaldehyde](/img/structure/B1308167.png)



